molecular formula C17H22O5 B1254737 Lipiferolide

Lipiferolide

Cat. No.: B1254737
M. Wt: 306.4 g/mol
InChI Key: ODYJJNFWFYUXSS-SOZNHUOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lipiferolide is a natural product found in Liriodendron tulipifera and Pentanema divaricatum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(1S,2S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate

InChI

InChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+/t12-,13-,14+,15+,17-/m1/s1

InChI Key

ODYJJNFWFYUXSS-SOZNHUOKSA-N

SMILES

CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C

Isomeric SMILES

C/C/1=C\CC[C@@]2([C@@H](O2)[C@@H]3[C@@H]([C@@H](C1)OC(=O)C)C(=C)C(=O)O3)C

Canonical SMILES

CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C

Synonyms

lipiferolide

Origin of Product

United States

Foundational & Exploratory

Lipiferolide sesquiterpene lactone structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Lipiferolide: A Sesquiterpene Lactone with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipiferolide, a naturally occurring germacranolide sesquiterpene lactone, has garnered significant interest within the scientific community for its diverse and potent biological activities. Isolated primarily from the leaves of the tulip tree (Liriodendron tulipifera), this complex natural product exhibits promising cytotoxic, anti-inflammatory, and antiplasmodial properties. This technical guide provides a comprehensive overview of the current knowledge on Lipiferolide, focusing on its structure, physicochemical properties, isolation, and biological activities, with a particular emphasis on its potential as a lead compound in drug discovery and development.

Introduction: The Emergence of Lipiferolide

Sesquiterpene lactones are a large and structurally diverse class of secondary metabolites found predominantly in plants, particularly in the Asteraceae family. However, their occurrence in other plant families, such as the Magnoliaceae, has led to the discovery of unique structures with significant bioactivities. Lipiferolide, isolated from Liriodendron tulipifera, is a prime example of such a compound.[1][2] Its complex chemical architecture and array of biological effects make it a compelling subject for further investigation in medicinal chemistry and pharmacology. This guide aims to consolidate the available technical information on Lipiferolide, providing a foundation for researchers and drug development professionals interested in exploring its therapeutic potential.

Chemical Structure and Physicochemical Properties

Molecular Structure

Lipiferolide is classified as a germacranolide, a subclass of sesquiterpene lactones characterized by a 10-membered carbocyclic ring. Its chemical formula is C₁₇H₂₂O₅, with a molecular weight of 306.36 g/mol .[3][4] The IUPAC name for Lipiferolide is [(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-en-10-yl] acetate.[4]

The core structure features a cyclodeca-1,5-diene ring fused to a γ-lactone. Key structural features include an α-methylene-γ-lactone moiety, which is a common reactive site in many biologically active sesquiterpene lactones, and an acetate group. The stereochemistry of Lipiferolide is crucial for its biological activity.

Caption: 2D chemical structure of Lipiferolide.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Lipiferolide are limited in publicly available literature. However, some properties can be inferred from its structure and information from chemical suppliers.

PropertyValue/InformationSource
Molecular Formula C₁₇H₂₂O₅[4]
Molecular Weight 306.36 g/mol [3]
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Low water solubility is expected for germacranolides.[2][5]
Melting Point Not reported in available literature.
Stability Sesquiterpene lactones can be sensitive to heat, light, and pH changes. The lactone ring can be susceptible to hydrolysis under basic conditions.

Isolation and Synthesis

Isolation from Natural Sources

Lipiferolide is naturally found in the leaves of the tulip tree, Liriodendron tulipifera.[1] The isolation process typically involves a bioassay-guided fractionation of the plant extract. A general protocol is outlined below.

Experimental Protocol: Bioassay-Guided Isolation of Lipiferolide

  • Extraction: Air-dried and powdered leaves of Liriodendron tulipifera are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Silica Gel Chromatography: The biologically active fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/acetone or dichloromethane/methanol) to yield several sub-fractions.

  • Sephadex LH-20 Chromatography: Active sub-fractions are further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative or semi-preparative reverse-phase HPLC (RP-HPLC) to yield pure Lipiferolide.

Isolation_Workflow start Dried Liriodendron tulipifera leaves extraction Methanol Extraction start->extraction partitioning Solvent Partitioning extraction->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative RP-HPLC sephadex->hplc end Pure Lipiferolide hplc->end

Caption: General workflow for the isolation of Lipiferolide.

Total Synthesis

As of the date of this guide, a total synthesis of Lipiferolide has not been reported in the peer-reviewed literature. The synthesis of germacranolide sesquiterpene lactones is a challenging endeavor due to the stereochemical complexity and the need to control the conformation of the flexible 10-membered ring.[5][6] General strategies for the synthesis of the germacranolide skeleton often involve macrocyclization as a key step.

Spectroscopic Characterization

Detailed spectroscopic data for Lipiferolide are not widely available in public databases. However, the structural elucidation of Lipiferolide was based on comprehensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The proton NMR spectrum of a germacranolide like Lipiferolide would be expected to show characteristic signals for olefinic protons on the 10-membered ring, protons of the α-methylene group of the lactone, protons adjacent to the acetate group, and methyl group singlets.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the lactone and acetate groups, olefinic carbons, and other carbons of the sesquiterpene skeleton.

  • IR Spectroscopy: The infrared spectrum would be expected to show strong absorption bands for the carbonyl groups of the γ-lactone and the ester, as well as C=C stretching vibrations.

  • Mass Spectrometry: HRESI-MS would provide the accurate mass of the molecule, allowing for the determination of its elemental composition.

Biological Activities and Mechanism of Action

Lipiferolide has demonstrated a range of biological activities, highlighting its potential for therapeutic applications.

Cytotoxic and Antitumor Activity

Lipiferolide has been shown to possess tumor cell growth inhibitory activities.[7] One of the proposed mechanisms for its anticancer effect is the inhibition of farnesyl protein transferase (FPTase).[7][8]

Mechanism of Action: FPTase Inhibition

Farnesyl protein transferase is a crucial enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases.[9] Ras proteins are key regulators of cell growth, differentiation, and survival, and mutations in Ras genes are found in a significant percentage of human cancers. Farnesylation is essential for the proper localization and function of Ras proteins at the cell membrane. By inhibiting FPTase, Lipiferolide can disrupt Ras signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The α-methylene-γ-lactone moiety of many sesquiterpene lactones is known to be a reactive Michael acceptor, which can covalently bind to nucleophilic residues, such as cysteine, in the active site of enzymes like FPTase.[10]

FPTase_Inhibition lipiferolide Lipiferolide fptase Farnesyl Protein Transferase (FPTase) lipiferolide->fptase Inhibits farnesylation Farnesylation fptase->farnesylation Catalyzes ras Ras Protein ras->farnesylation membrane Cell Membrane Localization farnesylation->membrane signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) membrane->signaling proliferation Cell Proliferation & Survival signaling->proliferation

Caption: Proposed mechanism of Lipiferolide's antitumor activity.

Anti-inflammatory Activity

Germacranolide sesquiterpene lactones are well-documented for their anti-inflammatory properties.[11][12] A primary mechanism underlying this activity is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[7][13]

Mechanism of Action: NF-κB Inhibition

NF-κB is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Sesquiterpene lactones, likely through the reactivity of their α-methylene-γ-lactone group, can directly alkylate and inhibit components of the NF-κB signaling pathway, such as the IKK complex or NF-κB subunits themselves, thereby preventing NF-κB activation and downstream inflammatory responses.[7][14]

NFkB_Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB ikb_p P-IκB ikb_nfkb->ikb_p nfkb NF-κB ikb_p->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription lipiferolide Lipiferolide lipiferolide->ikk Inhibits

Caption: Postulated anti-inflammatory mechanism of Lipiferolide.

Antiplasmodial Activity

Lipiferolide has demonstrated potent activity against the malaria parasite, Plasmodium falciparum, with a reported IC₅₀ value of 1.8 µg/mL.[8][15] This activity supports the traditional use of Liriodendron tulipifera in the treatment of malaria. The exact mechanism of its antiplasmodial action has not been fully elucidated but may involve the alkylation of essential parasite proteins.

Future Perspectives and Conclusion

Lipiferolide stands out as a promising natural product with a compelling profile of biological activities. Its potent cytotoxic, anti-inflammatory, and antiplasmodial effects warrant further investigation to fully understand its therapeutic potential. Key areas for future research include:

  • Total Synthesis: The development of a total synthesis for Lipiferolide would be a significant milestone, enabling the production of larger quantities for extensive biological evaluation and the synthesis of novel analogs with improved potency and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth studies are needed to precisely define the molecular targets of Lipiferolide and to elucidate the signaling pathways it modulates in different disease contexts.

  • In Vivo Efficacy: Preclinical studies in animal models of cancer and inflammatory diseases are essential to validate the in vitro findings and to assess the in vivo efficacy and safety of Lipiferolide.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of Lipiferolide derivatives would provide valuable insights into the structural features required for its various biological activities.

References

  • Moon, M. K., et al. (2007). Farnesyl protein transferase and tumor cell growth inhibitory activities of lipiferolide isolated from Liriodendron tulipifera. Archives of Pharmacal Research, 30(3), 299–302. [Link]

  • Grokipedia. (n.d.). Germacranolide. Retrieved from [Link]

  • Semantic Scholar. (2021). Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. [Link]

  • ResearchGate. (2025). Pharmacological insight into the anti-inflammatory activity of sesquiterpene lactones from Neurolaena lobata (L.) R.Br. ex Cass. [Link]

  • CORE. (n.d.). 10. Sesquiterpene lactones: Structural diversity and their biological activities. Retrieved from [Link]

  • PubMed. (2010). Semisynthesis of alpha-methyl-gamma-lactones and in vitro evaluation of their activity on protein farnesyltransferase. [Link]

  • ACS Publications. (n.d.). Synthesis of four sesquiterpenoid lactone skeletons germacranolide, elemanolide, cadinanolide, and guaianolide, from a single photoadduct. Retrieved from [Link]

  • Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • PMC. (n.d.). Semisynthetic Sesquiterpene Lactones Generated by the Sensibility of Glaucolide B to Lewis and Brønsted–Lowry Acids and Bases: Cytotoxicity and Anti-Inflammatory Activities. Retrieved from [Link]

  • PubChem. (n.d.). [(1S,2R,4R,7Z,10S,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate. Retrieved from [Link]

  • PubChem. (n.d.). Lipiferolide. Retrieved from [Link]

  • PubMed. (2006). Lipid posttranslational modifications. Farnesyl transferase inhibitors. [Link]

  • PMC. (n.d.). Mass Spectrometry Imaging and Structural Analysis of Lipids Directly on Tissue Specimens by Using a Spiral Orbit Type Tandem Time-of-Flight Mass Spectrometer, SpiralTOF-TOF. Retrieved from [Link]

  • Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shifts ( 1 H and 13 C NMR) of loliolide and epi-loliolide. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • PMC. (2019). Phytochemical Screening and Evaluation of Cytotoxic Activity of Calotropis gigantea Leaf Extract on MCF7, HeLa, and A549 Cancer Cell Lines. [Link]

  • PubMed. (2004). Investigation of the effect of the farnesyl protein transferase inhibitor R115777 on isoprenylation and intracellular signalling by the prostacyclin receptor. [Link]

  • ResearchGate. (n.d.). (a) MS–MS mass spectrum of the products obtained from m /z 379.4. (b)... Retrieved from [Link]

  • PubChem. (n.d.). 4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one. Retrieved from [Link]

  • MDPI. (2022). Total Syntheses of the Proposed Structure of Iriomoteolide-1a, -1b and Synthesis of Three Derivatives for Structural Studies. [Link]

  • PMC. (n.d.). A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Mass Spectrometry Analysis Tools. Retrieved from [Link]

  • arkat usa. (n.d.). An efficient total synthesis of vilanterol: an inhaled drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of anti-inflammatory agents on NF-kB induction in vitro. The... Retrieved from [Link]

  • PubMed. (n.d.). Identification of novel farnesyl protein transferase inhibitors using three-dimensional database searching methods. Retrieved from [Link]

  • Unknown. (n.d.). Outline. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry of Lipids and Glycoconjugates. Retrieved from [Link]

  • PMC. (n.d.). Protein Farnesyltransferase Catalyzed Isoprenoid Transfer To Peptide Depends On Lipid Size and Shape, not Hydrophobicity. Retrieved from [Link]

  • PubMed. (n.d.). Flavopiridol: a cytotoxic flavone that induces cell death in noncycling A549 human lung carcinoma cells. Retrieved from [Link]

  • Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 41059-80-7 | Chemical Name : Lipiferolide. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). (4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Retrieved from [Link]

  • MDPI. (2022). In Vitro Cytotoxicity and Spectral Analysis-Based Phytochemical Profiling of Methanol Extract of Barleria hochstetteri, and Molecular Mechanisms Underlying Its Apoptosis-Inducing Effect on Breast and Lung Cancer Cell Lines. [Link]

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Lipiferolide vs. Laurenobiolide: Structural & Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide compares Lipiferolide and Laurenobiolide , two bioactive sesquiterpene lactones with distinct structural features and pharmacological profiles.

Executive Summary

Lipiferolide and Laurenobiolide are germacranolide-type sesquiterpene lactones derived from the Asteraceae and Magnoliaceae/Lauraceae families. While they share a common biosynthetic origin (the germacrane skeleton) and the highly reactive


-methylene-

-lactone pharmacophore, they differ critically in their oxidation state.
  • Laurenobiolide is a germacradienolide , characterized by a macrocyclic ring containing two double bonds. It is a potent antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

  • Lipiferolide is an epoxy-germacranolide , featuring an epoxide ring (oxirane) in place of one of the double bonds. This structural modification alters its electrophilicity and lipophilicity, shifting its activity profile toward cytotoxicity and allelopathy.

Chemical Structure Comparison

The fundamental difference lies in the functionalization of the 10-membered carbocyclic ring. Both compounds possess an acetoxy (acetate) side chain, but the macrocycle's saturation differs.

Comparative Data Table
FeatureLaurenobiolide Lipiferolide
CAS Registry Number 35001-25-341059-80-7
Molecular Formula


Molecular Weight 290.36 g/mol 306.35 g/mol
Skeleton Class Germacranolide (Germacradienolide)Germacranolide (Epoxy-germacranolide)
Key Functional Groups [1][2] •

-methylene-

-lactone[3][4][5]• Acetate ester• Two endocyclic double bonds (C1=C10, C4=C5)

-methylene-

-lactone[3][4][5]• Acetate ester• One double bond (C1=C10)• One Epoxide (C4-C5)
Primary Source Laurus nobilis (Bay Laurel)Liriodendron tulipifera (Tulip Tree)
Stereochemistry (1(10)E, 4E)-germacradienolide(1(10)E)-4,5-epoxy-germacranolide
Structural Mechanics & Reactivity
The

-Methylene-

-Lactone Moiety

Both compounds contain this critical pharmacophore. The exocyclic methylene group conjugated to the lactone carbonyl acts as a potent Michael acceptor .

  • Mechanism: It undergoes nucleophilic attack by sulfhydryl (thiol) groups of cysteine residues in proteins (e.g., NF-

    
    B p65 subunit, enzymes like farnesyl transferase).
    
  • Reactivity: This moiety is responsible for the baseline cytotoxicity and anti-inflammatory activity of both compounds.

The Epoxide Differential (Lipiferolide)

Lipiferolide contains an epoxide ring at the C4-C5 position (in place of the double bond found in Laurenobiolide).

  • Electronic Effect: The epoxide introduces a second electrophilic site. While less reactive than the lactone Michael acceptor, it can undergo ring-opening by nucleophiles under specific conditions, potentially cross-linking proteins or DNA.

  • Conformational Effect: The epoxide ring is rigid, locking the flexible 10-membered germacrane ring into a specific conformation. This conformational restriction affects binding affinity to protein targets compared to the more flexible diene system of Laurenobiolide.

Biological Activity & Mechanism of Action[4][5][6][7][8]

Laurenobiolide: The Antimicrobial Specialist

Laurenobiolide exhibits significant specificity against Gram-positive bacteria.

  • Target: Methicillin-Resistant Staphylococcus aureus (MRSA).[6]

  • Mechanism: Research indicates that the specific conformation of Laurenobiolide allows it to disrupt bacterial biofilm formation and membrane integrity. The absence of the epoxide may prevent non-specific binding, allowing it to reach bacterial targets more effectively than its epoxidized counterparts.

  • Potency: It has demonstrated an MIC (Minimum Inhibitory Concentration) as low as 7.8

    
    g/mL against MRSA strains, significantly more potent than Costunolide.[6]
    
Lipiferolide: The Cytotoxic Allelochemical

Lipiferolide is primarily known for its role in plant defense (allelopathy) and cytotoxicity against mammalian cells.

  • Target: Farnesyl Protein Transferase (FPTase) and general cellular thiols.

  • Mechanism: The combination of the Michael acceptor and the epoxide allows for multi-site alkylation. This leads to the inhibition of cell proliferation (cytotoxicity) in tumor cell lines (e.g., KB cells).

  • Ecological Role: In Liriodendron tulipifera, Lipiferolide acts as a feeding deterrent and germination inhibitor for competing plants.

Visualization: Structural Logic & SAR

The following diagram illustrates the structural relationship and the divergence in biological activity based on the C4-C5 functionalization.

G Germacrane Germacrane Precursor (C15 Skeleton) Costunolide Costunolide (Parent Lactone) Germacrane->Costunolide Lactonization Laurenobiolide Laurenobiolide (C17H22O4) • C4=C5 Double Bond • Acetate Group Costunolide->Laurenobiolide + Acetylation (Retains Diene) Lipiferolide Lipiferolide (C17H22O5) • C4-C5 Epoxide • Acetate Group Costunolide->Lipiferolide + Acetylation + Epoxidation (C4-C5) Activity_Lau Activity: Anti-MRSA Target: Bacterial Membrane/Biofilm Laurenobiolide->Activity_Lau Specific Conformation Activity_Lip Activity: Cytotoxic / Allelopathic Target: FPTase / General Thiols Lipiferolide->Activity_Lip Dual Electrophile (Lactone + Epoxide)

Caption: Divergent synthesis and activity profiles of Laurenobiolide (diene) and Lipiferolide (epoxide) from the germacrane skeleton.[1]

Experimental Protocols

Isolation & Purification (General Workflow)

To distinguish these compounds from crude extracts (Laurus nobilis or Liriodendron tulipifera), the following protocol is standard.

  • Extraction: Macerate air-dried leaves (100g) in MeOH (500mL) for 48h at room temperature. Filter and concentrate in vacuo.

  • Partitioning: Suspend residue in

    
     and partition sequentially with Hexane (remove lipids) and 
    
    
    
    (extracts sesquiterpene lactones).
  • Chromatography: Subject the

    
     fraction to Silica Gel Column Chromatography.
    
    • Gradient: Elute with Hexane:EtOAc (9:1

      
       7:3).
      
    • Laurenobiolide Elution: Typically elutes in less polar fractions (due to lack of epoxide oxygen).

    • Lipiferolide Elution: Elutes in slightly more polar fractions (due to epoxide polarity).

  • Identification (TLC): Visualize using Vanillin-Sulfuric acid reagent. Both appear as dark purple/blue spots upon heating, but Lipiferolide will have a lower

    
     value than Laurenobiolide in Hexane:EtOAc (7:3).
    
Spectroscopic Differentiation (NMR)
  • 
    -NMR (500 MHz, 
    
    
    
    ):
    • Laurenobiolide: Look for two olefinic signals corresponding to the macrocyclic protons (C1-H and C5-H).

    • Lipiferolide: Look for one olefinic signal (C1-H) and a characteristic epoxide proton signal (typically

      
       2.8–3.2 ppm) at C5.
      
  • 
    -NMR: 
    
    • Laurenobiolide: Shows four olefinic carbons for the macrocycle (plus the exocyclic methylene).

    • Lipiferolide: Shows two olefinic carbons for the macrocycle and two oxygenated methine/quaternary carbons (approx.

      
       60–65 ppm) corresponding to the epoxide.
      

References

  • Doskotch, R. W., et al. "Lipiferolide, a cytotoxic germacranolide, and

    
    -liriodenolide, two new sesquiterpene lactones from Liriodendron tulipifera."[2] Journal of the Chemical Society, Chemical Communications, 1972.[2] 
    
  • Tada, H., & Takeda, K. "Structure of the sesquiterpene lactone laurenobiolide."[2] Chemical Communications, 1971.[2]

  • Hutsell, S. Q., et al. "Screening the PRISM Library against Staphylococcus aureus Reveals a Sesquiterpene Lactone from Liriodendron tulipifera with Inhibitory Activity." ACS Omega, 2022.

  • PubChem. "Lipiferolide (Compound Summary)." National Library of Medicine.

  • PubChem. "Laurenobiolide (Compound Summary)." National Library of Medicine.

Sources

Beyond the Tulip Tree: A Technical Guide to Non-Liriodendron Sources of Lipiferolide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of natural sources of the sesquiterpene lactone Lipiferolide, extending beyond the commonly known Liriodendron species. As interest in the therapeutic potential of Lipiferolide grows, identifying diverse and sustainable sources is paramount for future research and development. This document details alternative plant sources, methodologies for extraction and isolation, and insights into the compound's biosynthesis and biological activities.

Expanding the Botanical Horizon for Lipiferolide

Initially identified in Liriodendron tulipifera, recent phytochemical investigations have revealed the presence of Lipiferolide in other plant families, significantly broadening the scope for its sourcing.

The Magnoliaceae Family: A Rich Reservoir

Lipiferolide has been successfully isolated from several species within the Magnoliaceae family, indicating a wider distribution than previously understood. These include:

  • Liriodendron chinensis : A close relative of the tulip tree, this species also harbors Lipiferolide, making it a predictable alternative source.[1]

  • Magnolia sirindhorniae : This species has been confirmed to contain Lipiferolide along with other sesquiterpene lactones.[2]

  • Michelia yunnanensis and Michelia fuscata : These species are also reported to produce Lipiferolide, further establishing the Magnoliaceae family as a key resource.[1]

A Foray into the Asteraceae Family

The discovery of Lipiferolide in the Asteraceae family marks a significant leap in understanding its natural distribution.

  • Vicoa pentanema : This species is a confirmed non-Magnoliaceae source of Lipiferolide, opening up a new avenue for its procurement.[1] The presence of Lipiferolide in this family, known for its vast array of sesquiterpene lactones, suggests that other members of Asteraceae could also be potential sources.[3][4]

Table 1: Confirmed Non-Liriodendron Sources of Lipiferolide

FamilySpecies
MagnoliaceaeLiriodendron chinensis
Magnolia sirindhorniae
Michelia yunnanensis
Michelia fuscata
AsteraceaeVicoa pentanema

Extraction and Isolation Protocols: A Practical Guide

The isolation of Lipiferolide from plant material generally follows established protocols for sesquiterpene lactones, which are lipophilic compounds.[5] The following provides a generalized yet detailed workflow applicable to the alternative sources, with the understanding that optimization is crucial for each specific plant matrix.

General Extraction and Fractionation Workflow

This workflow is designed to efficiently extract and partition sesquiterpene lactones from plant tissues.

Diagram 1: General Extraction and Fractionation Workflow

ExtractionWorkflow Start Dried and Powdered Plant Material SolventExtraction Solvent Extraction (e.g., Dichloromethane, Ethyl Acetate, or Methanol) Start->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract SolventPartitioning Solvent-Solvent Partitioning (e.g., Hexane-Methanol or Water-Ethyl Acetate) CrudeExtract->SolventPartitioning PolarFraction Polar Fraction (Aqueous/Methanolic) SolventPartitioning->PolarFraction NonPolarFraction Non-Polar Fraction (Hexane/Ethyl Acetate) (Enriched with Sesquiterpene Lactones) SolventPartitioning->NonPolarFraction

Caption: A generalized workflow for the initial extraction and fractionation of Lipiferolide from plant material.

Step-by-Step Methodology:

  • Plant Material Preparation: Air-dry the leaves or other relevant plant parts and grind them into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction: Macerate or percolate the powdered plant material with a suitable organic solvent. Dichloromethane or ethyl acetate are commonly used for their effectiveness in extracting sesquiterpene lactones.[4] Methanol can also be employed, followed by partitioning.

  • Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent-Solvent Partitioning: Dissolve the crude extract in a biphasic solvent system (e.g., methanol/water and hexane) to separate highly lipophilic compounds (like chlorophylls and waxes) from the more polar sesquiterpene lactones. The fraction containing Lipiferolide will typically partition into the more polar layer (methanol/water). This fraction can then be further partitioned with a solvent of intermediate polarity, such as ethyl acetate, to further concentrate the sesquiterpene lactones.

Chromatographic Purification

Following initial extraction and fractionation, chromatographic techniques are essential for the isolation of pure Lipiferolide.

Diagram 2: Chromatographic Purification Workflow

PurificationWorkflow EnrichedFraction Enriched Sesquiterpene Lactone Fraction ColumnChromatography Silica Gel Column Chromatography (Gradient Elution: Hexane -> Ethyl Acetate) EnrichedFraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC Thin-Layer Chromatography (TLC) Analysis Fractions->TLC CombinedFractions Combined Fractions Containing Lipiferolide TLC->CombinedFractions HPLC Preparative High-Performance Liquid Chromatography (HPLC) (Reversed-Phase C18 Column) CombinedFractions->HPLC PureLipiferolide Pure Lipiferolide HPLC->PureLipiferolide

Caption: A typical chromatographic workflow for the purification of Lipiferolide.

Step-by-Step Methodology:

  • Silica Gel Column Chromatography: Subject the enriched fraction to column chromatography on silica gel. Elute the column with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Monitoring: Monitor the collected fractions by Thin-Layer Chromatography (TLC), visualizing the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Pooling of Fractions: Combine the fractions that show a spot corresponding to the Rf value of Lipiferolide.

  • Preparative HPLC: For final purification, use preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18). An isocratic or gradient elution with a mobile phase of methanol/water or acetonitrile/water is typically effective. The purity of the isolated Lipiferolide should be confirmed by analytical HPLC.

Biosynthesis of Lipiferolide: A Glimpse into its Formation

The biosynthesis of sesquiterpene lactones, including Lipiferolide, originates from the mevalonate (MVA) pathway.[6] This pathway provides the fundamental building block, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Diagram 3: Simplified Biosynthetic Pathway to Germacranolides

BiosynthesisPathway MVA Mevalonate Pathway IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP GermacreneA Germacrene A FPP->GermacreneA Costunolide Costunolide (a Germacranolide) GermacreneA->Costunolide Lipiferolide Lipiferolide Costunolide->Lipiferolide Further Enzymatic Modifications (e.g., Hydroxylation, Epoxidation)

Caption: A simplified overview of the biosynthetic route leading to germacranolide sesquiterpene lactones.

The biosynthesis proceeds as follows:

  • Formation of Farnesyl Pyrophosphate (FPP): Three molecules of IPP/DMAPP are condensed to form the 15-carbon precursor, farnesyl pyrophosphate.

  • Cyclization: FPP undergoes cyclization, catalyzed by a sesquiterpene synthase, to form a germacrene A intermediate.

  • Oxidation and Lactonization: A series of oxidative reactions, often mediated by cytochrome P450 enzymes, and subsequent lactonization lead to the formation of a germacranolide skeleton, such as that of costunolide.[6]

  • Tailoring Reactions: It is hypothesized that Lipiferolide is biosynthesized from a germacranolide precursor like costunolide through further enzymatic modifications, such as hydroxylation and epoxidation. The exact enzymes responsible for these final steps in Lipiferolide biosynthesis are yet to be fully elucidated.

Biological Activities and Potential Mechanisms of Action

Lipiferolide, as a germacranolide sesquiterpene lactone, exhibits a range of biological activities, with its cytotoxic and antiplasmodial properties being of particular interest to the scientific community.

Cytotoxic Activity

The cytotoxicity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone moiety.[7] This functional group can act as a Michael acceptor, allowing it to react with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.[8] This alkylation of key cellular proteins can disrupt their function and lead to cell death.

Potential Mechanisms of Cytotoxicity:

  • Induction of Apoptosis: Germacrane-type sesquiterpene lactones have been shown to induce apoptosis in cancer cells.[2][9] This can occur through the activation of caspase cascades and the disruption of mitochondrial function.

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest, often at the G2/M phase, thereby inhibiting cell proliferation.[2][9]

  • Inhibition of NF-κB Signaling: Several sesquiterpene lactones are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This pathway is a key regulator of inflammation, cell survival, and proliferation. By inhibiting NF-κB, these compounds can sensitize cancer cells to apoptosis and reduce the expression of pro-inflammatory genes. It is plausible that Lipiferolide may also exert its effects through this pathway.

Antiplasmodial Activity

The antiplasmodial activity of sesquiterpene lactones against the malaria parasite, Plasmodium falciparum, is also well-documented.[10][11] The mechanism is thought to be similar to their cytotoxic effects, involving the alkylation of parasitic proteins that are essential for survival and replication. The α-methylene-γ-lactone group is again considered crucial for this activity.

Future Perspectives and Research Directions

The identification of non-Liriodendron sources of Lipiferolide opens up new avenues for research and development. Key areas for future investigation include:

  • Screening of Related Species: A systematic screening of other species within the Magnoliaceae and Asteraceae families could lead to the discovery of new, high-yielding sources of Lipiferolide.

  • Quantitative Analysis: There is a pressing need for quantitative studies to determine the yield of Lipiferolide from these alternative sources and compare it with that from Liriodendron species. This will be crucial for assessing their commercial viability.

  • Elucidation of Biosynthetic Pathway: Further research is required to fully elucidate the specific enzymatic steps involved in the biosynthesis of Lipiferolide. This knowledge could pave the way for metabolic engineering approaches to enhance its production in plants or microbial hosts.

  • Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways modulated by Lipiferolide are essential to fully understand its therapeutic potential and to guide the development of new drugs.

This guide serves as a foundational resource for researchers seeking to explore the expanded natural sourcing and scientific intricacies of Lipiferolide. As the body of knowledge on this promising compound continues to grow, so too will the opportunities for its application in medicine and beyond.

References

  • Sesquiterpene Lactones – Insights into Biosynthesis, Regulation and Signalling Roles. (2024). Journal of Experimental Botany.
  • Genetic background of sesquiterpene lactones biosynthesis in Asteraceae. A review. (2021). Agronomy Science.
  • Production of Sesquiterpene Lactones in Family Asteraceae: Structure, Biosynthesis, and Applic
  • Production of Sesquiterpene Lactones in Family Asteraceae: Structure, Biosynthesis, and Applications. (n.d.).
  • Genetic background of sesquiterpene lactones biosynthesis in Asteraceae. A review. (2026). PDF.
  • Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones from Dimerostemma aspilioides. (n.d.). FAO AGRIS.
  • Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones from Dimerostemma aspilioides. (2020).
  • Sesquiterpene lactones: Structural diversity and their biological activities. (n.d.). IR@NEIST.
  • Cytotoxic sesquiterpene lactones from Centaurothamnus maximus and Vicoa pentanema. (2003). PubMed.
  • Antimalarial Activity of Sesquiterpene Lactones from Vernonia cinerea. (2025).
  • Antiplasmodial activities of sesquiterpene lactones from Eupatorium semial
  • Germacrane Sesquiterpene Dilactones from Mikania micrantha and Their Antibacterial and Cytotoxic Activity. (2023). MDPI.
  • Cytotoxic sesquiterpene lactones from Centaurothamnus maximus and Vicoa pentanema. (2025).
  • Antiplasmodial activity of sesquiterpene lactones and a sucrose ester from Vernonia guineensis Benth. (Asteraceae). (n.d.). PMC.
  • Antiplasmodial Activities Of Sesquiterpene Lactones
  • Sesquiterpene lactones and other constituents from a cytotoxic extract of Michelia floribunda. (n.d.). PubMed.
  • Allelopathic Activity of Leaf Wastes of Liriodendron tulipifera for Sustainable Management. (2024). MDPI.
  • CHEMICAL INVESTIGATION OF SECONDARY METABOLITES FROM MAGNOLIA GRANDIFLORA. (2025).
  • Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. (2022). MDPI.
  • Phytochemical and biological studies on rare and endangered plants endemic to China. Part XLVII.
  • Phytochemical and biological studies on rare and endangered plants endemic to China. Part XLVII. Sesquiterpene lactones from the leaves of Michelia opipara and their anti-inflammation effects. (2025).
  • The Ethnomedicinal Uses of Magnoliaceae from the Southeastern United States as Leads in Drug Discovery. (n.d.).
  • Structurally Diverse Sesquiterpenoids from the Endangered Ornamental Plant Michelia shiluensis. (n.d.).
  • Sesquiterpene lactones from Michelia champaca. (n.d.). Connected Papers.
  • Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells. (n.d.). PMC.
  • Isolation and characterization of sesquiterpene lactones from Calea uniflora Less. and their leishmanicidal and trypanocidal activities. (2021). SciELO.
  • Lobolide, a diterpene, blockades the NF-κB pathway and p38 and ERK MAPK activity in macrophages in vitro. (2012). PMC.
  • A Phytochemical Study of Members of the Genus Magnolia (Magnoliaceae) and Biosynthetic Studies of Secondary Metabolites in Asteraceae Hairy Root Cultures. (n.d.). LSU Scholarly Repository.
  • Inhibition of NF- B signaling by fenofibrate, a peroxisome proliferator-activated receptor- ligand, presents. (n.d.). Unknown Source.
  • NF-κB. (n.d.). MedchemExpress.com.
  • Plant derived inhibitors of NF-κB. (2013).
  • Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflamm
  • Chemical constituents from the stems of Michelia compressa VAR. lanyuensis. (2025). PDF.
  • Phytochemical characterization, ovicidal and larvicidal potential of Pentanema indicum against Spodoptera litura. (n.d.). Unknown Source.
  • Antifungal Sesquiterpenoids from Michelia formosana Leaf Essential Oil against Wood-Rotting Fungi. (2022). MDPI.
  • RP-HPLC and HPTLC Identification and Quantification of Flavonoids in the Leaves Extract of Bauhinia acuminata Linn. (Caesalpiniaceae). (2021).
  • Costunolide and parthenolide from Champi Sirindhorn (Magnolia sirindhorniae) inhibit leukemic cell proliferation in K562 and molt-4 cell lines. (2021). PubMed.
  • Determination of Flavonoids in Magnolia officinalis Leaves Based on Response Surface Optimization of Infrared Assisted Extraction Followed by High-Performance Liquid Chromatography (HPLC). (n.d.).

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Molecular weight and chemical formula of Lipiferolide (C17H22O5)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lipiferolide, a sesquiterpene lactone with the chemical formula C17H22O5, is a naturally occurring compound isolated from the leaves of the tulip tree, Liriodendron tulipifera[1]. This technical guide provides a comprehensive overview of Lipiferolide, focusing on its physicochemical properties, biological activities, and mechanism of action for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Lipiferolide is fundamental for its application in research and drug development.

Chemical Formula and Molecular Weight

The chemical formula of Lipiferolide has been established as C17H22O5[2]. Based on this formula, the molecular weight can be calculated as follows:

  • Carbon (C): 17 atoms × 12.011 g/mol = 204.187 g/mol

  • Hydrogen (H): 22 atoms × 1.008 g/mol = 22.176 g/mol

  • Oxygen (O): 5 atoms × 15.999 g/mol = 79.995 g/mol

Total Molecular Weight = 306.358 g/mol

This calculated molecular weight is consistent with the value of approximately 306.4 g/mol reported in chemical databases[2].

Structural Information and Identifiers

The structural identity of Lipiferolide is defined by its systematic IUPAC name and various chemical identifiers.

IdentifierValueSource
IUPAC Name [(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-en-10-yl] acetatePubChem[2]
CAS Number 41059-80-7PubChem[2]
InChI InChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+/t12-,13-,14+,15?,17-/m1/s1PubChem[2]
SMILES C/C/1=C\CC[C@@]2(C(O2)[C@@H]3OC(=O)C">C@@HC(=C)C(=O)O3)CPubChem[2]
Spectroscopic Data (¹H and ¹³C NMR)

The definitive structural elucidation of organic molecules like Lipiferolide relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. While the literature confirms the use of magnetic resonance spectroscopy for its characterization, specific, publicly available ¹H and ¹³C NMR spectral data (chemical shifts and coupling constants) for Lipiferolide are not readily found in the surveyed databases[1].

For researchers aiming to verify the identity and purity of Lipiferolide samples, acquiring ¹H and ¹³C NMR spectra is a critical step. Based on the known structure, one would expect to observe characteristic signals corresponding to the various functional groups present in the molecule, including:

  • ¹H NMR: Signals for vinyl protons, protons adjacent to oxygen atoms (in the ester and ether functionalities), allylic protons, and methyl protons.

  • ¹³C NMR: Resonances for carbonyl carbons (ester and lactone), olefinic carbons, carbons bonded to oxygen, and aliphatic carbons.

Biological Activity and Mechanism of Action

Lipiferolide has garnered scientific interest due to its notable biological activities, primarily as an antitumor and antiplasmodial agent. The core of its mechanism of action lies in its ability to inhibit the enzyme farnesyl protein transferase (FPTase)[1].

Farnesyltransferase (FPTase) Inhibition

Farnesyltransferase is a crucial enzyme that catalyzes the post-translational modification of a variety of cellular proteins by attaching a farnesyl group. This process, known as farnesylation, is vital for the proper localization and function of these proteins, including the Ras family of small GTPases, which are key regulators of cell growth, differentiation, and survival[3].

Mutations in Ras proteins are frequently implicated in various cancers, leading to their constitutive activation and uncontrolled cell proliferation. By inhibiting FPTase, Lipiferolide prevents the farnesylation of Ras and other target proteins, thereby disrupting their function and impeding the growth of cancer cells[1][3].

FPTase_Inhibition cluster_0 Normal Cell Signaling cluster_1 Action of Lipiferolide Ras Inactive Ras FPTase Farnesyltransferase (FPTase) Ras->FPTase Substrate Farnesylated_Ras Active Farnesylated Ras FPTase->Farnesylated_Ras Catalyzes Farnesylation Inactive_FPTase Inactive FPTase Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->FPTase Membrane Cell Membrane Farnesylated_Ras->Membrane Localization Downstream Downstream Signaling (Cell Growth, Proliferation) Membrane->Downstream Lipiferolide Lipiferolide Lipiferolide->FPTase Inhibits Blocked_Signaling Blocked Downstream Signaling (Inhibition of Cell Growth)

Figure 1: Mechanism of Farnesyltransferase (FPTase) Inhibition by Lipiferolide.

Antitumor Activity

The antitumor properties of Lipiferolide are directly linked to its FPTase inhibitory activity. By disrupting the Ras signaling pathway, Lipiferolide has been shown to inhibit the growth of several tumor cell lines[1]. The specific IC50 values for Lipiferolide against various cancer cell lines are important parameters for assessing its potency and require further investigation for a comprehensive understanding of its therapeutic potential.

Antiplasmodial Activity

Lipiferolide has also demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its antiplasmodial activity is notable, with a reported IC50 value of 1.8 μg/mL[3]. While the precise mechanism of its antiplasmodial action is not fully elucidated, it is plausible that the inhibition of FPTase in the parasite plays a role, as farnesylation is a conserved and essential process in eukaryotes.

Experimental Protocols

For researchers investigating the biological activities of Lipiferolide, standardized assays are crucial. The following provides a general protocol for a farnesyltransferase inhibition assay, which can be adapted for screening and characterizing inhibitors like Lipiferolide.

In Vitro Farnesyltransferase (FPTase) Inhibition Assay

This protocol outlines a fluorometric assay for measuring FPTase activity and its inhibition.

Materials:

  • Recombinant FPTase enzyme

  • Farnesyl pyrophosphate (FPP) substrate

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM DTT)

  • Lipiferolide (or other test compounds) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~530 nm)

Procedure:

  • Prepare Reagents: Dilute the FPTase enzyme, FPP, and dansylated peptide substrate to their working concentrations in the assay buffer. Prepare a serial dilution of Lipiferolide in DMSO and then in assay buffer.

  • Reaction Setup: In each well of the microplate, add the following in order:

    • Assay buffer

    • Lipiferolide solution (or DMSO for control)

    • FPTase enzyme

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the FPP and dansylated peptide substrate mixture to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Measurement: Measure the fluorescence intensity in each well using the microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of Lipiferolide compared to the control (DMSO) and determine the IC50 value.

FPTase_Assay_Workflow cluster_workflow FPTase Inhibition Assay Workflow Start Prepare Reagents (Enzyme, Substrates, Lipiferolide) Setup Set up Reaction in Microplate (Buffer, Lipiferolide, FPTase) Start->Setup Preincubation Pre-incubate (10-15 min at RT) Setup->Preincubation Initiate Initiate Reaction (Add FPP and Peptide Substrate) Preincubation->Initiate Incubation Incubate (e.g., 60 min at 37°C) Initiate->Incubation Measure Measure Fluorescence (Ex: 340 nm, Em: 530 nm) Incubation->Measure Analyze Data Analysis (Calculate % Inhibition and IC50) Measure->Analyze End Results Analyze->End

Figure 2: General workflow for an in vitro Farnesyltransferase (FPTase) inhibition assay.

Synthesis and Isolation

Currently, Lipiferolide is primarily obtained through isolation from its natural source, Liriodendron tulipifera[1]. A detailed, multi-step total synthesis of Lipiferolide has not been prominently reported in the scientific literature. The development of a synthetic route would be a significant advancement, enabling the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

Lipiferolide is a promising natural product with well-defined FPTase inhibitory activity, which underpins its potential as an antitumor and antiplasmodial agent. This technical guide has summarized its core chemical and biological properties to facilitate further research.

Future research should focus on:

  • Detailed Mechanistic Studies: Elucidating the precise downstream effects of FPTase inhibition by Lipiferolide in both cancer cells and Plasmodium falciparum.

  • Total Synthesis: Developing a robust and scalable total synthesis to enable further biological investigation and the creation of novel analogs.

  • In Vivo Studies: Evaluating the efficacy and safety of Lipiferolide in preclinical animal models of cancer and malaria.

  • Spectroscopic Data Archiving: Publicly depositing the complete ¹H and ¹³C NMR spectral data to aid in the unambiguous identification of this compound by the research community.

The continued investigation of Lipiferolide holds the potential to yield new therapeutic leads for the treatment of cancer and infectious diseases.

References

  • PubChem. Lipiferolide. National Center for Biotechnology Information. [Link]

  • Moon MK, et al. Farnesyl protein transferase and tumor cell growth inhibitory activities of lipiferolide isolated from Liriodendron tulipifera. Arch Pharm Res. 2007 Mar;30(3):299-302. [Link]

  • BioAssay Systems. Farnesyltransferase Activity Assay Kit. [Link]

  • An overview on natural farnesyltransferase inhibitors for efficient cancer therapy. PMC. [Link]

  • Graziose R, et al. Antiplasmodial activity of aporphine alkaloids and sesquiterpene lactones from Liriodendron tulipifera L. J Ethnopharmacol. 2011 Jan 7;133(1):26-30. [Link]

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Methodological & Application

Application Note: HPLC Purification of Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Abstract

Sesquiterpene lactones (STLs) represent a vast and structurally diverse class of natural products renowned for their wide spectrum of biological activities, including potent anti-inflammatory and anticancer properties. The therapeutic potential of these compounds has driven significant interest in their isolation and characterization. However, their purification presents considerable challenges due to high structural similarity among analogues and isomers, potential instability, and often weak UV chromophores. This application guide provides a comprehensive framework for the development of robust High-Performance Liquid Chromatography (HPLC) methods for the analytical and preparative-scale purification of sesquiterpene lactones. We will explore foundational principles, from chromatographic mode selection to advanced detection strategies, and provide detailed, field-proven protocols. This note is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the complexities of STL purification, ensuring the acquisition of highly pure compounds for downstream applications.

Introduction

Sesquiterpene lactones (STLs) are a subgroup of terpenoids characterized by a 15-carbon backbone arranged into a variety of cyclic structures and featuring a defining γ-lactone ring. Primarily found in plants of the Asteraceae family, thousands of STLs have been identified, each with a unique structural fingerprint that dictates its biological function.[1] The purification of these compounds is a critical prerequisite for accurate structural elucidation, in-depth pharmacological evaluation, and the development of quality control standards for herbal medicines and related products.

The path to isolating pure STLs is frequently complicated by several intrinsic factors:

  • Structural Complexity and Isomerism: Crude plant extracts often contain a multitude of STLs with minor structural variations (e.g., positional isomers, stereoisomers), leading to co-elution and difficult separations.[2][3]

  • Compound Instability: The lactone ring and other functional groups can be susceptible to degradation under harsh pH, temperature, or light conditions.[2] Furthermore, powdered herbal material can show significant loss of STLs over time, necessitating careful handling and storage.[4]

  • Poor UV Absorbance: Many STLs lack strong UV-absorbing chromophores, making their detection by standard UV-Vis detectors challenging, especially at low concentrations.[5][6] This often requires detection at low wavelengths (210-225 nm) or the use of alternative detection technologies.[7][8]

This guide addresses these challenges by presenting a systematic approach to HPLC purification, from initial strategy to final purity assessment.

Part 1: Foundational Principles & Purification Strategy

A successful purification strategy is built on a solid understanding of chromatographic principles and a logical, multi-step workflow.

Choosing the Right Chromatographic Mode

Reversed-Phase HPLC (RP-HPLC): The Workhorse RP-HPLC is the most widely used technique for the separation of STLs due to its versatility, high efficiency, and excellent reproducibility.[9]

  • Mechanism: Separation is based on hydrophobic interactions between the analytes and the non-polar stationary phase. More polar compounds elute earlier, while more non-polar compounds are retained longer.

  • Common Stationary Phases: C18 (octadecylsilane) columns are the standard choice, offering robust retention for a wide range of STLs.[7][10]

  • Typical Mobile Phases: Gradients of water and an organic modifier (acetonitrile or methanol) are employed. Acetonitrile is often preferred for its lower viscosity and superior resolution for many STL separations.[9] To improve peak shape and suppress tailing caused by interactions with residual silanols on the silica backbone, a small amount of acid (e.g., 0.1-0.2% formic or acetic acid) is commonly added to the aqueous mobile phase.[2][9]

Normal-Phase HPLC (NP-HPLC): A Complementary Tool While less common, NP-HPLC can be invaluable for separating isomers that are difficult to resolve by reversed-phase.

  • Mechanism: Separation is based on polar interactions (e.g., hydrogen bonding, dipole-dipole) with a polar stationary phase. Non-polar compounds elute first.

  • Common Stationary Phases: Cyano (CN) or silica-based columns are frequently used.[11]

  • Typical Mobile Phases: Non-polar solvents such as hexane or chloroform are mixed with more polar modifiers like ethyl acetate or methanol.[2]

Detection Strategies for Sesquiterpene Lactones

The choice of detector is critical for both analytical method development and preparative fraction collection.

  • UV-Vis / Photodiode Array (PDA) Detection: This is the most common detection method. A PDA detector is advantageous as it provides spectral data, which can help in assessing peak purity and identifying compounds with characteristic UV spectra.[12] However, due to the weak chromophores in many STLs, detection is often performed at low wavelengths (e.g., 210 nm) where sensitivity is higher but selectivity is lower.[7][10]

  • Evaporative Light Scattering Detection (ELSD): ELSD is a powerful "universal" detector that is independent of the analyte's optical properties.[5][6] It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[6] This makes it ideal for quantifying STLs that lack a UV chromophore and is fully compatible with gradient elution.[5][13]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides unparalleled sensitivity and specificity. It offers molecular weight information and fragmentation patterns that are crucial for tentative identification of known compounds and characterization of novel ones.[9][14] For quantitative analysis, techniques like UPLC-QQQ-MS provide exceptional precision and accuracy.[14]

A Multi-Step Purification Workflow

Isolating a target STL from a complex crude extract is rarely achieved in a single step. A systematic, multi-stage approach is essential for success.

Purification Workflow cluster_0 Initial Processing cluster_1 HPLC Method Development & Purification cluster_2 Final Analysis A Crude Plant Material B Extraction (e.g., MeOH, Sonication) A->B Step 1 C Preliminary Fractionation (Silica Column or LLE) B->C Step 2 D Analytical HPLC (Method Development) C->D Enriched Fraction E Preparative HPLC (Scale-up & Fraction Collection) D->E Step 3 F Post-Purification (Solvent Removal) E->F Collected Fractions G Purity Assessment (Analytical HPLC, LC-MS) F->G Step 4 H Structural Elucidation (NMR, HRMS) G->H Step 5

Caption: General workflow for the purification of sesquiterpene lactones.

Part 2: Detailed Protocols

The following protocols provide a practical starting point for the purification of STLs. Optimization will be necessary based on the specific plant material and target compounds.

Protocol 1: Sample Preparation and Preliminary Fractionation

This protocol describes a general method for extracting and enriching STLs from dried plant material.

Objective: To prepare an STL-enriched fraction suitable for HPLC analysis.

Materials:

  • Dried, powdered plant material (e.g., leaves, flowers).

  • HPLC-grade Methanol (MeOH).

  • HPLC-grade Ethyl Acetate (EtOAc) and Hexane.

  • Deionized Water.

  • Silica gel 60 (for column chromatography).[15]

  • Rotary evaporator.

Procedure:

  • Extraction: Macerate or sonicate 50 g of powdered plant material with 500 mL of 100% MeOH for 1 hour.[4] Filter the extract and repeat the extraction process twice more on the plant residue.

  • Solvent Evaporation: Combine the MeOH extracts and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation.[2]

  • Liquid-Liquid Extraction (LLE): Resuspend the dried extract in 200 mL of water and transfer to a separatory funnel. Partition the aqueous suspension sequentially with hexane (3 x 200 mL) to remove non-polar constituents like fats and sterols, followed by ethyl acetate (3 x 200 mL).

  • Enrichment: Combine the ethyl acetate fractions, which will contain the majority of the moderately polar STLs. Dry the EtOAc fraction over anhydrous sodium sulfate, filter, and evaporate to dryness. This yields the STL-enriched fraction.

  • (Optional) Silica Gel Column Chromatography: For highly complex extracts, further fractionation on a silica gel column using a hexane-EtOAc gradient can significantly simplify the mixture before HPLC.[2][15]

Protocol 2: Analytical RP-HPLC Method Development

Objective: To develop a robust analytical method for separating the STLs in the enriched fraction.

Rationale: A well-resolved analytical chromatogram is the foundation for successful preparative scale-up. The goal is to achieve baseline separation of the target compound(s) from impurities.

Table 1: Recommended Starting Conditions for Analytical HPLC

ParameterRecommended SettingRationale & Comments
Column C18, 250 x 4.6 mm, 5 µmA standard, versatile column for STL separation.[10]
Mobile Phase A Water + 0.2% Acetic AcidAcetic acid improves peak shape and is MS-compatible.[7][9]
Mobile Phase B AcetonitrileOften provides better resolution than methanol.[9]
Gradient 5% to 95% B over 40 minA broad scouting gradient to visualize all components.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.[7][10]
Column Temp. 30 °CProvides stable and reproducible retention times.[1]
Injection Vol. 10 µLA typical volume to avoid column overload.
Detection PDA/DAD at 210 nmMaximizes sensitivity for STLs with weak chromophores.[7][10]

Procedure:

  • Prepare a sample of the STL-enriched fraction at ~2 mg/mL in methanol. Filter through a 0.45 µm syringe filter before injection.

  • Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Inject the sample and run the scouting gradient.

  • Optimization: Based on the results, adjust the gradient slope to improve resolution around the target peaks. For example, if the target elutes at 20 minutes, flatten the gradient in the 15-25 minute range. Isocratic methods can also be developed for simpler mixtures.[10]

Protocol 3: Preparative RP-HPLC Purification

Objective: To scale up the optimized analytical method to isolate milligram quantities of the target STL.

Rationale: Scaling up involves increasing the column dimensions and flow rate while adjusting the gradient to maintain separation. The goal is to maximize throughput without sacrificing purity.

Table 2: Example of Analytical to Preparative Scale-Up

ParameterAnalytical MethodPreparative Method
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5 µm
Flow Rate 1.0 mL/min21 mL/min
Injection Vol. 10 µL (~0.02 mg)500 µL - 2 mL (~50 mg)
Gradient Time 40 min40 min (gradient slope is maintained)

Procedure:

  • Determine Loading Capacity: Perform a loading study by injecting increasing amounts of the sample onto the preparative column until resolution begins to degrade. This determines the maximum amount that can be purified per run.

  • System Setup: Install the preparative column and equilibrate the system at the higher flow rate.

  • Purification Run: Dissolve the enriched fraction in a minimal amount of solvent (e.g., methanol or DMSO) and inject the maximum determined load.

  • Fraction Collection: Collect fractions based on time or UV threshold as the target peak elutes. Collect the peak in multiple small fractions rather than one large one to better isolate the purest portions.

  • Purity Analysis: Analyze small aliquots of each collected fraction using the analytical HPLC method (Protocol 2) to determine which fractions meet the desired purity level. Pool the pure fractions.

Protocol 4: Post-Purification Processing

Objective: To recover the purified STL in a solid, solvent-free form.

Procedure:

  • Combine the fractions confirmed to be pure.

  • Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

  • Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified compound as a powder. This is preferable to heating to prevent degradation.

  • Store the final compound at low temperature (e.g., -20°C), protected from light.[2]

Part 3: Troubleshooting & Advanced Topics

Troubleshooting Common HPLC Issues
ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution Inappropriate mobile phase or column; Gradient is too steep.Optimize the gradient (make it shallower). Try methanol instead of acetonitrile (or vice-versa). Test a different stationary phase (e.g., Phenyl-Hexyl, Cyano).[2]
Peak Tailing Secondary interactions with silica; Column overload.Add 0.1-0.2% formic or acetic acid to the mobile phase.[2][9] Dilute the sample and inject a smaller volume.
Compound Degradation pH, temperature, or light sensitivity.Ensure the mobile phase is neutral or slightly acidic. Avoid high temperatures during solvent evaporation. Use amber vials to protect samples from light.[2]
Low Detector Response (UV) Compound lacks a strong chromophore.Detect at a lower wavelength (210-225 nm). Use a more universal detector like ELSD or MS.[1][5]
Advanced Topic: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid (most commonly CO₂) as the primary mobile phase.[16][17] It is rapidly gaining traction as a "green" and highly efficient alternative to both normal and reversed-phase HPLC for purification.[18]

Advantages of SFC for STL Purification:

  • High Speed: The low viscosity of the supercritical CO₂ mobile phase allows for much higher flow rates and faster separations, often 3-4 times faster than HPLC.[16][18]

  • Reduced Solvent Consumption: SFC replaces the bulk of the organic solvent used in HPLC with environmentally benign CO₂.[18]

  • Orthogonal Selectivity: SFC often provides different elution patterns compared to RP-HPLC, making it an excellent secondary technique for purifying compounds that are difficult to resolve otherwise.

  • Faster Sample Recovery: The CO₂ mobile phase vaporizes upon depressurization, making it much faster to evaporate the small amount of organic co-solvent and recover the purified compound.[18]

SFC is particularly well-suited for the separation of chiral and achiral isomers and is a valuable tool in the modern natural product chemist's arsenal.[17][18]

Conclusion

The successful purification of sesquiterpene lactones via HPLC is an achievable goal that hinges on a systematic and informed approach. By understanding the unique chemical properties of STLs and the principles of liquid chromatography, researchers can overcome the inherent challenges of their isolation. This guide provides a robust framework, from initial extraction to final purity analysis, emphasizing the importance of methodical development, careful selection of chromatographic conditions and detectors, and strategic troubleshooting. The implementation of these protocols will enable the consistent isolation of high-purity STLs, thereby accelerating research into their fascinating biological activities and potential therapeutic applications.

References

  • Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A. Available at: [Link]

  • Wang, T., et al. (2019). Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS. Analytical Methods. Available at: [Link]

  • Ding, Y., et al. (2010). HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Ganzera, M., et al. (2017). Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. Planta Medica. Available at: [Link]

  • Wang, T., et al. (2019). Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS. Analytical Methods. DOI:10.1039/C9AY00118B. Available at: [Link]

  • Zhang, Z., et al. (2012). Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography. Molecules. Available at: [Link]

  • Mollica, A., et al. (2021). Liquid-Liquid Chromatography Separation of Guaiane-Type Sesquiterpene Lactones from Ferula penninervis Regel & Schmalh. and Evaluation of Their In Vitro Cytotoxic and Melanin Inhibitory Potential. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Available at: [Link]

  • ResearchGate. (2016). Validation of analytical procedures using HPLC‐ELSD to determine six sesquiterpene lactones in Eremanthus species. Request PDF. Available at: [Link]

  • Sa, F. S., et al. (2016). Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species. Phytochemical Analysis. Available at: [Link]

  • Schwaiger, S., et al. (2019). Sesquiterpene Lactones from Artemisia argyi: Absolute Configuration and Immunosuppressant Activity. Journal of Natural Products. Available at: [Link]

  • Scribd. (n.d.). HPLC Sesquiterpen Lacton PDF. Available at: [Link]

  • Axcend. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available at: [Link]

  • Fierascu, R. C., et al. (2019). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. Molecules. Available at: [Link]

  • KNAUER. (n.d.). Evaporative Light-Scattering Detectors (ELSD). Available at: [Link]

  • Liu, M., et al. (2019). Qualitative and quantitative analysis of sesquiterpene lactones in Centipeda minima by UPLC-Orbitrap-MS & UPLC-QQQ-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Regalado, E. L., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Novartis. Available at: [Link]

  • Tofe, C. P., et al. (2018). LC-MS validated method for quantification of rosmarinic acid and sesquiterpene lactones in Hedyosmum brasiliense. Journal of Chromatographic Science. Available at: [Link]

  • Sessa, R. A., et al. (2000). Metabolite Profiling of Sesquiterpene Lactones from Lactuca Species. Journal of Biological Chemistry. Available at: [Link]

  • Shi, Y. P., et al. (2012). Supercritical fluid extraction assisted isolation of sesquiterpene lactones with antiproliferative effects from Centipeda minima. Fitoterapia. Available at: [Link]

  • ResearchGate. (2017). Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. PDF. Available at: [Link]

  • Frey, U., et al. (2004). UV Degradation of Sesquiterpene Lactones in Chicory Extract: Kinetics and Identification of Reaction Products by HPLC-MS. CHIMIA. Available at: [Link]

  • Zhang, T., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules. Available at: [Link]

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Available at: [Link]

  • Hanbon. (n.d.). Supercritical Fluid Chromatography Equipment, Sfc Purification System. Available at: [Link]

  • ResearchGate. (n.d.). HPLC-PDA chromatogram of purified and isolated sesquiterpene lactone... Scientific Diagram. Available at: [Link]

  • MSI Publishers. (2025). Extraction, Isolation and Characterization of sesquiterpene lactone (1α,4α-dihydroxyguaia-2,10(14),11(13). Available at: [Link]

  • ResearchGate. (2005). Quantitative HPLC analysis of sesquiterpene lactones and determination of chemotypes in Eremanthus seidelii MacLeish & Schumacher (Asteraceae). PDF. Available at: [Link]

  • De Nardi, A., et al. (2022). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules. Available at: [Link]

Sources

Application Note: Solvent Systems for Lipiferolide Extraction (Methanol/Chloroform)

[1][2]

Source Matrix:12

Executive Summary

This application note details the optimized extraction and isolation protocol for Lipiferolide , a bioactive sesquiterpene lactone found in Liriodendron tulipifera.[1] While modern chromatographic techniques vary, the Methanol (MeOH) / Chloroform (CHCl


)1

1

Chemical Basis of Extraction

Lipiferolide is a germacranolide sesquiterpene lactone.[1] Its extraction is governed by two competing chemical needs:

  • Matrix Penetration: The compound is sequestered within the lignocellulosic matrix of the leaf, requiring a small, polar solvent (Methanol) for efficient mass transfer.[1]

  • Selectivity: Lipiferolide is lipophilic (

    
    ) but contains polar moieties (hydroxyl/acetyl groups).[1] Chloroform provides the ideal polarity window to solubilize the lactone while rejecting highly polar co-extractives (tannins, glycosides) and highly non-polar waxes.[1]
    
Table 1: Physicochemical Properties of the Solvent System
SolventPolarity Index (

)
Boiling Point (

C)
Function in ProtocolTarget Impurity Removal
Methanol (MeOH) 5.164.7Primary extraction; Cell wall penetrationN/A (Extracts "Total Metabolome")
Chloroform (CHCl

)
4.161.2Liquid-Liquid Partitioning (LLE)Rejects sugars, tannins, salts
Water (H

O)
10.2100.0Phase separation mediumRetains polar primary metabolites

Experimental Workflow (Diagram)

The following flowchart illustrates the critical fractionation steps, highlighting the transition from the crude methanolic phase to the refined chloroform fraction.

Lipiferolide_ExtractionRawMaterialDried L. tulipifera Leaves(Ground to 40-60 mesh)MeOH_ExtPrimary Extraction(Methanol, 24h, 25°C)RawMaterial->MeOH_ExtEvapRotary Evaporation(<40°C)MeOH_Ext->EvapCrudeGumCrude Gum(Resuspend in 10% MeOH/H2O)Evap->CrudeGumPartitionLiquid-Liquid Partitioning(Add CHCl3)CrudeGum->PartitionAqLayerAqueous Layer(Tannins, Sugars, Salts)Partition->AqLayerOrgLayerChloroform Layer(Sesquiterpene Lactones)Partition->OrgLayerDryingDehydration(Na2SO4 + Filtration)OrgLayer->DryingCrudeLactoneEnriched Lactone Fraction(Lipiferolide + Isomers)Drying->CrudeLactoneChromatographySilica Gel Chromatography(Gradient: CHCl3 -> MeOH)CrudeLactone->ChromatographyPureLipPure Lipiferolide(Recrystallization)Chromatography->PureLip

Caption: Figure 1.[1][3] Bioassay-guided fractionation workflow for isolating Lipiferolide using the MeOH/CHCl3 phase switching technique.

Detailed Methodology

Phase 1: Primary Extraction (The Methanol Soak)

Objective: Exhaustive extraction of secondary metabolites.[1]

  • Preparation: Dry L. tulipifera leaves (collected in July-August for peak lactone content) in the shade to prevent UV degradation. Grind to a fine powder.

  • Maceration: Suspend 1 kg of plant powder in 5 L of Methanol (MeOH).

  • Conditions: Agitate at room temperature (

    
    C) for 24 hours.
    
    • Scientific Note: Avoid hot extraction (

      
      C).[1] Sesquiterpene lactones can undergo rearrangement or polymerization at high temperatures (Doskotch et al., 1975).[1]
      
  • Filtration: Filter the supernatant through Whatman No. 1 paper. Repeat extraction 2x with fresh MeOH.

  • Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) at

    
    C to yield a dark green, viscous "Crude Methanol Extract."
    
Phase 2: Liquid-Liquid Partitioning (The Specificity Step)

Objective: Isolate the lactone fraction from the crude gum using the immiscibility of CHCl

1
  • Resuspension: Suspend the Crude Methanol Extract in 500 mL of distilled water.

    • Tip: If the gum is stubborn, dissolve it in a minimal amount of MeOH (50 mL) first, then dilute with water to reach a 10% MeOH/H

      
      O ratio.[1]
      
  • Partitioning: Transfer to a separatory funnel. Add 500 mL of Chloroform (CHCl

    
    ).[1] Shake vigorously for 5 minutes; vent frequently.
    
  • Separation: Allow phases to settle (approx. 30-60 mins).

    • Bottom Layer (CHCl

      
      ):  Contains Lipiferolide, chlorophyll, and other terpenoids.[1] (KEEP) 
      
    • Top Layer (Aqueous): Contains polar glycosides, tannins, and sugars.[1] (DISCARD)

  • Refinement: Repeat the CHCl

    
     wash on the aqueous layer two more times. Combine all CHCl
    
    
    fractions.
  • Drying: Pass the combined CHCl

    
     fraction through a bed of anhydrous Sodium Sulfate (
    
    
    ) to remove residual water.[1] Evaporate to dryness.
Phase 3: Chromatographic Isolation

Objective: Separate Lipiferolide from co-extracted chlorophyll and structurally similar lactones (e.g., epitulipinolide).[1]

  • Stationary Phase: Silica Gel 60 (0.063-0.200 mm).[1]

  • Mobile Phase: Use a gradient system starting with 100% CHCl

    
    , gradually increasing polarity with MeOH.
    
    • Gradient: CHCl

      
      :MeOH (100:0 
      
      
      98:2
      
      
      95:5).[1]
  • Elution: Lipiferolide typically elutes in the semi-polar fractions (approx. 2-5% MeOH in CHCl

    
    ).[1]
    
  • Validation: Monitor fractions via TLC (see Section 5).

Quality Control & Visualization

Since Lipiferolide is not UV-active enough for simple visual detection, chemical derivatization on Thin Layer Chromatography (TLC) plates is required.[1]

  • TLC Plate: Silica gel 60 F

    
    .[1]
    
  • Mobile Phase: CHCl

    
    :MeOH (95:5).
    
  • Detection Reagent: Vanillin-Sulfuric Acid.[1]

    • Preparation: Dissolve 1g vanillin in 100mL ethanol; add 10mL conc. H

      
      SO
      
      
      .
    • Procedure: Spray plate and heat at

      
      C for 2-5 minutes.
      
  • Result: Sesquiterpene lactones appear as violet/blue spots against a light background.[1]

Safety & Handling (Critical)

  • Chloroform Toxicity: CHCl

    
     is a suspected carcinogen and central nervous system depressant.[1] All partitioning and column work must  be performed in a certified chemical fume hood.[1]
    
  • Peroxide Formation: Sesquiterpene lactones containing exocyclic methylene groups (like Lipiferolide) can react with oxygen over time.[1] Store isolated compounds at

    
    C under inert gas (Nitrogen/Argon).
    

References

  • Doskotch, R. W., et al. (1975). "New sesquiterpene lactones from Liriodendron tulipifera."[1] Phytochemistry, 14(3), 769-773.[1]

    • Significance: The seminal paper establishing the isolation protocol for lipiferolide.[1]

    • [1]

  • Graves, K. R., et al. (2024). "Screening the PRISM Library against Staphylococcus aureus Reveals a Sesquiterpene Lactone from Liriodendron tulipifera with Inhibitory Activity."[1] DigitalCommons@URI.

    • Significance: Validates the methanol extraction method for modern bioassay-guided isol
  • Moon, S. S. (2007). "Lipiferolide, a Cytotoxic Sesquiterpene Lactone from Liriodendron tulipifera."[1] Archives of Pharmacal Research, 30(3), 299-302.[1][4]

    • Significance: Provides spectral data (NMR/MS)
    • [1]

  • PubChem. "Lipiferolide (Compound Summary)." National Library of Medicine.[1]

    • Significance: Verification of physicochemical properties (logP, molecular weight) used to design the solvent system.[1]

    • [1]

Screening Lipiferolide for antiplasmodial activity against D10 strain

Author: BenchChem Technical Support Team. Date: February 2026

A High-Fidelity SYBR Green I Protocol for P. falciparum D10[1]

Executive Summary & Scientific Rationale

This Application Note details the protocol for screening Lipiferolide , a germacranolide sesquiterpene lactone isolated from Liriodendron tulipifera, against the D10 strain of Plasmodium falciparum.

Why this matters: The D10 strain is a critical reference point in antimalarial drug discovery because it is Chloroquine-Sensitive (CQS) .[1] Unlike multidrug-resistant strains (e.g., Dd2 or K1), D10 provides a baseline for intrinsic antimalarial activity unmasked by efflux mechanisms like the mutant PfCRT transporter.[1] Lipiferolide has demonstrated IC50 values in the range of ~1.8 µg/mL (~6 µM), making it a "hit" candidate. However, sesquiterpene lactones are lipophilic and prone to stability issues; precise handling is required to distinguish true activity from solvent toxicity or precipitation artifacts.

Methodology Choice: We utilize the SYBR Green I Fluorescence Assay .[2][3][4] Unlike the traditional [³H]-hypoxanthine incorporation assay, this method is non-radioactive, cost-effective, and amenable to high-throughput screening (HTS) while offering comparable sensitivity for IC50 determination.

Compound Management & Preparation

Lipiferolide (MW: 306.35 g/mol ) is highly lipophilic.[1] Improper solubilization is the #1 cause of variable data in natural product screening.

2.1 Stock Solution Preparation[1][5]
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).[1]

  • Target Concentration: Prepare a 10 mM master stock.

    • Calculation: Weigh 3.06 mg of Lipiferolide powder and dissolve in 1.0 mL of DMSO.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

2.2 Working Solutions (The "0.5% Rule")

P. falciparum is sensitive to DMSO. The final solvent concentration in the assay well must not exceed 0.5% (v/v) .

  • Intermediate Plate: Prepare drug dilutions in culture medium at 2x the final desired concentration.

  • Top Concentration: For Lipiferolide, start the curve at 50 µM . This ensures the expected IC50 (~6 µM) falls within the linear range of the dose-response curve.

Biological System: P. falciparum D10 Culture

Successful screening relies on a robust, synchronized parasite culture.

  • Culture Medium: RPMI 1640 supplemented with 25 mM HEPES, 0.5% Albumax II (lipid source), 50 µg/mL hypoxanthine, and 25 µg/mL gentamicin.[1]

  • Hematocrit: Maintain cultures at 5% hematocrit using O+ human erythrocytes.

  • Atmosphere: 5% O₂, 5% CO₂, 90% N₂.[1] Note: Candle jars are acceptable for low throughput, but mixed gas incubators provide the stability required for IC50 reproducibility.

3.1 Synchronization (Critical Step)

Drug sensitivity varies by life-cycle stage.[1] We must test against the ring stage .

  • Sorbitol Treatment: Resuspend pellet in 5% D-sorbitol for 10 minutes at 37°C.

  • Mechanism: Sorbitol lyses mature trophozoites and schizonts (which have increased membrane permeability) but leaves ring-stage parasites intact.[1]

  • Timing: Perform this 48 hours prior to the assay to ensure a tight window of ring-stage parasites (0-4 hours post-invasion) at the start of the experiment.

Experimental Workflow
4.1 Diagram: The Screening Logic

The following diagram outlines the critical path from culture to data acquisition.

ScreeningWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_data Phase 3: Analysis Stock Lipiferolide Stock (10mM in DMSO) Dilution Serial Dilution (2-fold steps) Stock->Dilution Dilute to 2x Sync D10 Synchronization (5% Sorbitol) Plating Plating (1% Parasitemia, 2% Hct) Sync->Plating Ring Stage Dilution->Plating Add Compound Incubation Incubation (72h @ 37°C) Plating->Incubation Lysis Lysis & Staining (SYBR Green I) Incubation->Lysis Freeze/Thaw Readout Fluorescence Read (Ex 485 / Em 530) Lysis->Readout 1h Dark Incub. IC50 IC50 Calculation (Non-linear Regression) Readout->IC50

Caption: End-to-end workflow for Lipiferolide screening. Critical checkpoints are color-coded for stage identification.

4.2 Step-by-Step Protocol

Step 1: Plate Preparation

  • Dispense 100 µL of Lipiferolide dilutions (2x concentration) into test wells of a 96-well black-bottom plate.

  • Controls:

    • Positive Control: Chloroquine (Start at 100 nM).[1]

    • Negative Control: 0.5% DMSO in culture medium (0% inhibition).[1]

    • Background Control: Uninfected RBCs (to subtract auto-fluorescence).[1]

Step 2: Parasite Addition

  • Prepare a suspension of synchronized P. falciparum D10.

    • Parasitemia: 1% (confirmed by Giemsa smear).[1]

    • Hematocrit: 4% (This will dilute to 2% final in the well).

  • Add 100 µL of parasite suspension to all wells containing drug.

    • Final Volume: 200 µL.

    • Final Hematocrit: 2%.[2]

    • Final Drug Conc: 1x (e.g., 50 µM down to 0.09 µM).[1]

Step 3: Incubation

  • Place plates in a modular incubator chamber, gas with 5% O₂/5% CO₂/90% N₂.

  • Incubate for 72 hours at 37°C.

    • Why 72h? This covers nearly two replication cycles, amplifying the growth inhibitory effect for clearer signal separation.[6]

Step 4: Lysis and Detection

  • Lysis Buffer Prep: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.[1] Add SYBR Green I (10,000x stock) at a ratio of 0.2 µL per mL of buffer immediately before use.

  • Freeze the assay plates at -80°C for 1 hour, then thaw (enhances lysis).

  • Add 100 µL of Lysis/SYBR buffer to each well.

  • Incubate in the dark for 1 hour at room temperature.

  • Read fluorescence: Excitation 485 nm / Emission 530 nm .

Data Analysis & Interpretation
5.1 Quantitative Output

Raw fluorescence units (RFU) must be normalized to determine % Growth Inhibition.[1]

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5.2 IC50 Determination

Plot Log[Concentration] vs. % Inhibition.[1] Use a non-linear regression (4-parameter logistic model) to calculate the IC50.[1]

Expected Results Table:

CompoundExpected IC50 (D10)Activity Classification
Lipiferolide 1.5 - 6.0 µM Active
Chloroquine (Control)15 - 25 nMHighly Active
DMSO (Vehicle)N/A (<5% inhibition)Inactive

Note: If Lipiferolide IC50 > 10 µM, it is considered moderately active. If > 50 µM, it is inactive.[1][7]

5.3 Mechanism of Action (Hypothesis)

Lipiferolide contains an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-methylene-

-lactone moiety. This group typically acts as a Michael acceptor, alkylating sulfhydryl groups on parasite enzymes or depleting intracellular glutathione (GSH), leading to oxidative stress.[1]

MOA Lipiferolide Lipiferolide (Michael Acceptor) Alkylation Alkylation of Thiol Groups Lipiferolide->Alkylation GSH Parasite Glutathione (GSH) GSH->Alkylation Enzymes Cysteine Proteases (Falcipain) Enzymes->Alkylation Redox Redox Imbalance (ROS Accumulation) Alkylation->Redox Function Loss of Enzyme Function Alkylation->Function Death Parasite Death Redox->Death Function->Death

Caption: Proposed mechanism of action for sesquiterpene lactones like Lipiferolide.[1]

Troubleshooting (Senior Scientist Notes)
  • High Background Signal:

    • Cause: Incomplete lysis or high DNA content in donor blood (high WBC count).

    • Fix: Use leukocyte-depleted blood for cultures.[1] Ensure plates are fully frozen and thawed before adding lysis buffer.

  • Edge Effect:

    • Cause: Evaporation in outer wells changes osmolarity.

    • Fix: Fill the outermost perimeter wells with sterile water or PBS, not assay samples. Use the inner 60 wells for data.

  • Low Z-Factor (< 0.5):

    • Cause: High variability in pipetting or parasite synchronization.

    • Fix: Re-synchronize cultures. Ensure DMSO concentration is perfectly matched between control and drug wells.

References
  • Graziose, R., et al. (2011). Antiplasmodial activity of aporphine alkaloids and sesquiterpene lactones from Liriodendron tulipifera L. Journal of Ethnopharmacology, 133(1), 26-30.[8]

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[1] Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806.[1]

  • Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3, 509–520.[1]

  • WorldWide Antimalarial Resistance Network (WWARN). In vitro Module: SYBR Green I-based assay.

  • Medicines for Malaria Venture (MMV). Malaria Drug Discovery Guidelines.

Sources

Troubleshooting & Optimization

Removing chlorophyll interference in Lipiferolide purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Chlorophyll Interference in Sesquiterpene Lactone Extraction

Executive Summary

Case ID: LIP-TULIP-001 Compound: Lipiferolide (Sesquiterpene lactone from Liriodendron tulipifera) Primary Contaminant: Chlorophyll (


 and 

) Critical Constraint: Lactone Ring Instability. Lipiferolide contains a reactive

-methylene-

-lactone moiety.[1][2] Standard chlorophyll removal methods involving saponification (strong bases) will irreversibly hydrolyze the lactone ring, destroying the compound's biological activity.

Module 1: The "Rough Cut" – Solvent Partitioning

Objective: Bulk removal of lipophilic pigments (chlorophylls, waxes) while retaining the mid-polar Lipiferolide.

The Science (Why this works)

Chlorophyll is highly lipophilic (LogP > 10).[1] Lipiferolide is a mid-polar oxygenated sesquiterpene (LogP ~1.9).[1] By creating a biphasic system using a non-polar solvent (Hexane) and a polar-protic solvent (Aqueous Methanol), we force a phase separation based on polarity indices.[1]

Protocol: Modified Kupchan Partition

Reagents:


-Hexane, Methanol (MeOH), Distilled Water (

).[1]
  • Crude Dissolution: Dissolve your crude Liriodendron leaf extract in 90% MeOH (aq) .

    • Ratio: Use 10 mL of solvent per 1 g of crude extract.[1]

    • Note: Do not use 100% MeOH; the 10% water content is critical to push chlorophyll into the hexane layer.

  • Partitioning: Transfer the solution to a separatory funnel. Add an equal volume of

    
    -Hexane .
    
  • Agitation: Shake vigorously for 2 minutes. Vent frequently.

  • Separation: Allow layers to settle (approx. 15–30 mins).

    • Top Layer (Hexane): Dark green.[1] Contains chlorophylls, fats, and waxes. DISCARD (or save for pigment analysis).

    • Bottom Layer (90% MeOH): Amber/Light Green.[1] Contains Lipiferolide, phenolics, and glycosides. RETAIN .

  • Validation: Spot the bottom layer on a TLC plate. If a dark green spot travels with the solvent front, repeat the hexane wash 1–2 times.

Data: Partition Efficiency
Solvent SystemLipiferolide RecoveryChlorophyll RemovalRisk Level
Hexane / 90% MeOH >92% ~85% Low
Hexane / 100% MeOH75%60%Moderate (Miscibility issues)
CHCl₃ / Water<40%<10%High (Co-elution)

Module 2: The "Precision Cut" – Sephadex LH-20

Objective: Removal of residual chlorophyll and separation from phenolic contaminants.[1]

The Science

Sephadex LH-20 is a hydroxypropylated dextran bead.[1][3][4][5] It separates via two mechanisms simultaneously:

  • Size Exclusion: Larger molecules (Chlorophyll aggregates) elute first or are excluded.[1]

  • Adsorption: The matrix has a specific affinity for planar aromatic rings (like chlorophyll porphyrins) in alcoholic solvents, often retarding their elution significantly compared to the smaller, non-planar sesquiterpenes.

Protocol: Gel Filtration

Column: Sephadex LH-20 (GE Healthcare/Cytiva).[1] Mobile Phase: Methanol (100%) or DCM:MeOH (1:1).[1]

  • Swelling: Swell LH-20 beads in the mobile phase for at least 4 hours (overnight is best) before packing.

  • Loading: Dissolve the "Bottom Layer" fraction from Module 1 in a minimum volume of mobile phase. Load carefully onto the column bed.[1][4]

  • Elution: Elute isocratically with Methanol.

  • Fractionation:

    • Fraction A (Early): Often contains large polymeric tannins.[1]

    • Fraction B (Target): Contains Lipiferolide .[1]

    • Fraction C (Late/Retained): Dark green band.[1] Chlorophylls often adsorb strongly to the top of the column or elute very late.

  • Column Cleaning: If the column remains green, wash with Acetone to strip the chlorophyll, then re-equilibrate with Methanol.

Module 3: Visualizing the Workflow

LipiferolidePurification Raw Crude Leaf Extract (Liriodendron tulipifera) Solvent Dissolve in 90% MeOH Raw->Solvent Partition Liquid-Liquid Partition (Add n-Hexane) Solvent->Partition HexaneLayer Top Layer (Hexane) Chlorophylls & Waxes Partition->HexaneLayer Non-polar phase AqLayer Bottom Layer (Aq. MeOH) Lipiferolide & Polar Actives Partition->AqLayer Polar phase LH20 Sephadex LH-20 (Eluent: 100% MeOH) AqLayer->LH20 F1 Fraction 1 Tannins/Polymers LH20->F1 Early Elution F2 Fraction 2 Purified Lipiferolide LH20->F2 Mid Elution F3 Fraction 3 Residual Chlorophyll LH20->F3 Late/Retained

Figure 1: Integrated workflow for Lipiferolide isolation, prioritizing chlorophyll removal via solvent partitioning followed by size-exclusion chromatography.[1]

Module 4: Troubleshooting & FAQs

Q1: Can I use saponification (NaOH treatment) to make the chlorophyll water-soluble?

STATUS: CRITICAL WARNING Answer: ABSOLUTELY NOT. Lipiferolide is a sesquiterpene lactone.[1] The biological activity relies on the


-methylene-

-lactone ring.[1][2]
  • Mechanism of Failure: In basic conditions (pH > 8), the hydroxide ion (

    
    ) attacks the carbonyl carbon of the lactone, opening the ring to form a water-soluble hydroxy-carboxylate salt.
    
  • Result: While this would remove chlorophyll (by turning it into chlorophyllin), it effectively destroys your target molecule.[1] The ring opening is often irreversible or leads to side reactions (Michael addition of solvent) upon re-acidification.

Q2: My column is clogging during the LH-20 step. Why?

Answer: You likely carried over waxes from the extraction.[1]

  • Diagnosis: If you skipped the Hexane partition or used 100% MeOH in the partition step, waxes remained in your sample. They precipitate when they hit the LH-20 bed if the temperature drops or concentration is too high.

  • Fix: Perform a "Winterization" step. Dissolve your extract in minimal MeOH, place it in a freezer (-20°C) for 24 hours, and filter the white precipitate (waxes) quickly before loading the column.

Q3: I don't have Sephadex LH-20. Can I use Activated Carbon?

Answer: Yes, but with caution.[1]

  • Risk: Activated carbon is "aggressive."[1][6] It adsorbs chlorophyll efficiently but can also irreversibly bind planar terpenes.[1]

  • Protocol: Mix Activated Carbon (10% w/w of extract mass) into your methanolic solution. Stir for only 5–10 minutes. Filter immediately through Celite.[1]

  • Trade-off: You will lose 15–20% of your Lipiferolide yield compared to LH-20, but it is faster and cheaper.[1]

Q4: Is there a high-throughput automated alternative?

Answer: Yes, Centrifugal Partition Chromatography (CPC) .[1]

  • System: Use a biphasic system of Hexane : EtOAc : MeOH : Water (5:5:5:5) .

  • Mode: Elution-Extrusion.[1][7][8][9]

  • Outcome: This method can process grams of extract in under an hour, achieving >95% chlorophyll removal with near 100% Lipiferolide recovery.[1]

References

  • Lactone Stability & pH

    • Skaltsa, H., et al. (2007). Effects of pH and temperature on the stability of sesquiterpene lactones.[10] Helvetica Chimica Acta.[1][10]

  • Lipiferolide Isolation Protocol

    • Moon, S. S., et al. (2007). Allelopathic activity of lipiferolide isolated from Liriodendron tulipifera.[1][11][12][13] Archives of Pharmacal Research.[1][11]

  • Chlorophyll Removal (CPC Method)

    • Kim, J., et al. (2020). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts.[1][8][9] Journal of Natural Products.[1][10] [1]

  • Sephadex LH-20 Mechanism

    • GE Healthcare (Cytiva).[1] Sephadex LH-20: Principles and Methods.[1][3][5][1]

Sources

Validation & Comparative

Comparative Cytotoxicity Guide: Lipiferolide vs. Artemisinin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Lipiferolide , a germacranolide sesquiterpene lactone isolated from Liriodendron tulipifera, and Artemisinin , the Nobel Prize-winning endoperoxide sesquiterpene lactone from Artemisia annua.

While both compounds share a sesquiterpene lactone classification, their cytotoxic mechanisms are fundamentally distinct. Lipiferolide functions primarily as a potent Michael acceptor , forming covalent adducts with cysteine-rich proteins, often resulting in lower IC50 values (higher potency) in specific cell lines like MCF-7. Artemisinin relies on iron-mediated endoperoxide cleavage to generate reactive oxygen species (ROS), offering a unique selectivity profile dependent on intracellular iron levels (ferroptosis).

Chemical & Mechanistic Foundations

Structural Divergence
  • Lipiferolide (Germacranolide): Characterized by a 10-membered ring and an

    
    -methylene-
    
    
    
    -lactone moiety. This exocyclic double bond conjugated with the carbonyl group is a highly reactive electrophile.
  • Artemisinin (Amorphane): Characterized by an internal endoperoxide bridge (1,2,4-trioxane ring). This bridge is chemically stable until it encounters ferrous iron (

    
    ).
    
Mechanism of Action (MOA)

The cytotoxicity of these compounds stems from two different chemical triggers: Alkylation vs. Oxidation .

Lipiferolide: The Alkylator

Lipiferolide acts via a Michael Addition reaction . The nucleophilic sulfhydryl (-SH) groups of cysteine residues in proteins attack the


-carbon of Lipiferolide's 

-methylene-

-lactone. This results in irreversible protein alkylation, inhibiting critical enzymes (e.g., Farnesyl Protein Transferase, NF-

B pathway components) and inducing apoptosis.
Artemisinin: The Oxidizer

Artemisinin acts as a "prodrug" activated by iron. Cancer cells, which often overexpress Transferrin Receptors (TfR) and accumulate iron, cleave the endoperoxide bridge. This reaction generates carbon-centered free radicals and ROS, leading to oxidative stress, mitochondrial depolarization, and ferroptosis (iron-dependent cell death).

Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling cascades triggered by each compound.

Cytotoxicity_Pathways Lipiferolide Lipiferolide (Germacranolide) Reaction_Michael Michael Addition (Alkylation) Lipiferolide->Reaction_Michael Electrophilic Attack Artemisinin Artemisinin (Endoperoxide) Reaction_Fenton Endoperoxide Cleavage (Radical Generation) Artemisinin->Reaction_Fenton Bridge Cleavage Trigger_SH Nucleophile: Cysteine (-SH) Trigger_SH->Reaction_Michael Trigger_Fe Trigger: Ferrous Iron (Fe2+) Trigger_Fe->Reaction_Fenton Target_Protein Protein Adduct Formation (e.g., NF-kB, FPTase) Reaction_Michael->Target_Protein Target_ROS ROS Burst & Lipid Peroxidation Reaction_Fenton->Target_ROS Outcome_A Enzyme Inhibition & Apoptosis Target_Protein->Outcome_A Outcome_B Mitochondrial Failure & Ferroptosis Target_ROS->Outcome_B

Caption: Figure 1. Divergent cytotoxic cascades: Lipiferolide targets protein thiols (alkylation), while Artemisinin exploits iron overload (oxidation).

Quantitative Performance: Cytotoxicity Data

The following table synthesizes experimental IC50 values (Half-maximal inhibitory concentration). Lower values indicate higher potency.

Table 1: Comparative IC50 Values (


M) 
Cell LineTissue OriginLipiferolide IC50Artemisinin IC50*Interpretation
MCF-7 Breast (Adenocarcinoma)1.5

M
[1]
~12 - 100

M [2]
Lipiferolide is significantly more potent in vitro against MCF-7.
A-549 Lung (Carcinoma)7.3

M
[1]
> 50

M [3]
Lipiferolide retains single-digit micromolar potency; Artemisinin is weak without chemical modification (e.g., Dihydroartemisinin).
KB Nasopharyngeal (HeLa derivative)Cytotoxic (Value <10

M)** [4]
~20 - 40

M
Lipiferolide historically classified as "cytotoxic germacranolide" against KB.

Note: Native Artemisinin often shows high IC50s. Its derivatives (Artesunate, DHA) are required to achieve low micromolar potency comparable to Lipiferolide. Note: Historical data for Lipiferolide on KB cells characterizes it as "cytotoxic" without always citing a precise modern IC50, though structural analogs suggest <10


M activity.

Experimental Protocol: Comparative Cytotoxicity Assay

To validate the data above, researchers should utilize a standardized MTT Cell Viability Assay . This protocol ensures variable control for both alkylating and oxidative agents.

Reagents & Preparation
  • Stock Solutions: Dissolve Lipiferolide and Artemisinin in DMSO to 100 mM. Store at -20°C.

  • Controls:

    • Positive: Doxorubicin (Standard chemotherapy).

    • Negative: 0.1% DMSO (Vehicle).

    • Iron Supplement (Optional for Artemisinin): Holo-transferrin (10

      
      g/mL) to prime cells for ferroptosis sensitivity.
      
Step-by-Step Workflow
  • Seeding: Plate cancer cells (e.g., MCF-7) at density

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of Lipiferolide and Artemisinin (0.1

      
      M to 100 
      
      
      
      M) in culture medium.
    • Critical Step: Ensure final DMSO concentration

      
       to prevent solvent toxicity.
      
    • Apply 100

      
      L of treatment per well (triplicates).
      
  • Incubation: Incubate for 48 hours .

    • Note: Lipiferolide (fast kinetics via alkylation) may show effects at 24h; Artemisinin (ROS accumulation) typically peaks at 48-72h.

  • MTT Addition: Add 10

    
    L MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate medium carefully. Add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Analysis: Plot Dose-Response Curve (Log[Concentration] vs. % Viability) to calculate IC50 using non-linear regression.

Workflow Diagram

Experimental_Protocol cluster_treat Treatment Phase cluster_read Readout Start Start: Cell Seeding (5x10^3 cells/well) Prep Prepare Serial Dilutions (0.1 - 100 µM) Start->Prep Add Add Compounds (Lipiferolide / Artemisinin) Prep->Add Incubate Incubate 48h @ 37°C (Allow Alkylation/ROS Gen) Add->Incubate MTT Add MTT Reagent (4h Incubation) Incubate->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calc Calculate IC50 (Non-linear Regression) Read->Calc

Caption: Figure 2. Standardized MTT workflow for comparative cytotoxicity assessment.

Discussion: Selectivity vs. Potency

The "Shotgun" vs. The "Sniper"
  • Lipiferolide (The Shotgun): Its

    
    -methylene-
    
    
    
    -lactone group is a general electrophile. While highly potent (IC50 ~1.5
    
    
    M), it risks off-target toxicity by alkylating thiol groups on normal cellular proteins (e.g., Glutathione depletion). This often results in a narrower therapeutic index compared to Artemisinin.
  • Artemisinin (The Sniper): Its activation requires free iron. Since cancer cells typically have higher intracellular iron pools (ferritin/transferrin) than normal cells, Artemisinin exhibits superior selectivity , sparing healthy tissue despite having a higher absolute IC50 value.

Resistance Profiles
  • Lipiferolide: Resistance may emerge via upregulation of intracellular Glutathione (GSH), which acts as a "decoy" nucleophile, neutralizing the lactone before it hits critical protein targets.

  • Artemisinin: Resistance is linked to antioxidant upregulation (e.g., SOD, Catalase) or downregulation of iron transport proteins (Transferrin Receptor).

References

  • Chen, Y., et al. (2018). "Structurally Diverse Sesquiterpenoids from Michelia shiluensis and Their Cytotoxic Activities." Journal of Natural Products. Link (Data cited: Lipiferolide IC50 1.5 µM on MCF-7).

  • Efferth, T. (2017). "From ancient herb to modern drug: Artemisia annua and artemisinin for cancer therapy." Seminars in Cancer Biology. Link

  • Zhang, Y.J., et al. (2013). "pH-Responsive Artemisinin Derivatives and Lipid Nanoparticle Formulations Inhibit Growth of Breast Cancer Cells." PLOS ONE. Link

  • Doskotch, R.W., et al. (1972). "Lipiferolide, a cytotoxic germacranolide, and

    
    -liriodenolide, two new sesquiterpene lactones from Liriodendron tulipifera."[1] Journal of the Chemical Society, Chemical Communications.[2] Link
    

Sources

Safety Operating Guide

Personal protective equipment for handling Lipiferolide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling Lipiferolide (Sesquiterpene Lactone API)

Executive Summary & Hazard Characterization

Lipiferolide (CAS: 41059-80-7) is a germacranolide sesquiterpene lactone originally isolated from Liriodendron tulipifera. While often investigated for anti-inflammatory and cytotoxic properties in drug development, its chemical structure presents a specific occupational hazard profile that differs from standard small molecules.

The Mechanism of Hazard (The "Why"): The core safety concern with Lipiferolide lies in its


-methylene-

-lactone
moiety. This structural motif acts as a potent Michael acceptor .
  • Chemical Interaction: It rapidly alkylates nucleophiles, specifically the sulfhydryl (thiol) groups of cysteine residues in proteins.

  • Biological Consequence: In a research setting, this alkylation capability makes Lipiferolide a severe contact sensitizer (causing Allergic Contact Dermatitis) and a potential cytotoxin .

Operational Directive: Treat Lipiferolide as an OEB 4 (Occupational Exposure Band 4) compound. All handling requires strict isolation of the operator from the substance to prevent immunological sensitization.

The PPE Firewall: Tiered Protection Matrix

Effective protection relies on redundancy. The following matrix defines the required Personal Protective Equipment (PPE) based on the physical state of the compound.

Protection LayerSolid State Handling (Weighing, Transferring)Solution State Handling (Dilution, Assays)Rationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P3 only if inside Class II BSC.N95 (if outside hood) or Surgical Mask (if inside Class II BSC).Prevents inhalation of micro-particulates which can cause respiratory sensitization.
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile or Polychloroprene (6 mil)Double Gloving: 1. Inner: Nitrile2. Outer: NitrilePrevents permeation. The lactone ring is lipophilic; double layering increases breakthrough time.
Body Tyvek® Coverall (Disposable, impervious) with integrated hood and booties.Lab Coat (Tyvek or liquid-resistant cotton) + Sleeve Covers .Prevents dust accumulation on street clothes, which can lead to secondary exposure outside the lab.
Eye/Face Full Face Shield (if not using PAPR hood) + Safety Goggles.Safety Goggles (Indirect vent).Protects mucous membranes from accidental splashes or aerosol drift.

Engineering Controls & Workflow Logic

PPE is the last line of defense. The primary barrier must be engineering controls.

Visualizing the Decision Logic

The following diagram illustrates the operational workflow for determining containment strategies.

Lipiferolide_Handling Start Start: Handling Lipiferolide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (High Risk) StateCheck->Solid Weighing/Transfer Liquid Liquid / Solution (Med Risk) StateCheck->Liquid Pipetting/Dilution Isolator Primary: Glovebox / Isolator Secondary: Class II BSC Solid->Isolator FumeHood Class II BSC (Biosafety Cabinet) DO NOT use standard Fume Hood Liquid->FumeHood PPE_Solid PPE: PAPR + Tyvek Suit + Double Gloves Isolator->PPE_Solid PPE_Liquid PPE: N95 + Lab Coat + Double Gloves FumeHood->PPE_Liquid End Disposal: Hazardous Waste (Cytotoxic) PPE_Solid->End Decontaminate PPE_Liquid->End Decontaminate

Figure 1: Decision logic for engineering controls and PPE selection based on the physical state of Lipiferolide.

Standard Operating Procedure (SOP): Handling Protocol

Pre-Requisite: Verify the functionality of the Class II Biological Safety Cabinet (BSC) or Glovebox.

Step 1: Donning (Gowning Up)
  • Wash Hands: Thoroughly with soap and water.[1][2]

  • Inner Gloves: Don the first pair of nitrile gloves. Tape the cuff to your lab coat or coverall sleeve to create a seal.

  • Body Protection: Don Tyvek coverall (for solids) or lab coat (for liquids).

  • Outer Gloves: Don the second pair of gloves (long cuff). Do not tape these ; they must be easily removable if contaminated.

  • Respiratory/Eye: Don N95/PAPR and goggles.

Step 2: Operational Handling
  • Weighing: Must be performed in a static-free environment within the BSC/Isolator. Use an antistatic gun if necessary, as sesquiterpene lactones can be electrostatic.

  • Solvent Selection: Lipiferolide is soluble in organic solvents (methanol, DMSO). When dissolving, add solvent slowly down the side of the vial to minimize aerosolization.

  • Technique: Use "low-energy" movements. Rapid hand motions inside a BSC can disrupt the air curtain, allowing contaminants to escape.

Step 3: Decontamination & Doffing[3]
  • Wipe Down: While still in the BSC, wipe all containers (exterior) with 10% bleach followed by 70% ethanol. The bleach helps oxidize the lactone ring, reducing potency.

  • Outer Glove Removal: Remove outer gloves inside the BSC and dispose of them in the biohazard/chemical waste bag inside the hood.

  • Exit: Remove hands from the BSC.

  • Doffing Sequence: Remove goggles

    
     Gown/Coverall (rolling inside out) 
    
    
    
    Mask
    
    
    Inner Gloves.
  • Wash: Immediately wash hands and forearms with soap and cool water (warm water opens pores, potentially increasing absorption of any trace residue).

Emergency Response: Spill Management

Scenario: 50 mg of Lipiferolide powder spills on the benchtop (outside containment).

  • Evacuate & Alert: Clear the immediate area. Allow aerosols to settle for 15 minutes.

  • PPE Upgrade: Responders must wear PAPR and Tyvek suits .

  • Containment: Cover the spill gently with paper towels dampened with 1N NaOH (Sodium Hydroxide) .

    • Scientific Rationale: Base hydrolysis opens the lactone ring, neutralizing the Michael acceptor capability and rendering the molecule less electrophilic/toxic.

  • Cleanup: Wipe up from the outside in. Do not use dry brushes (creates dust).

  • Disposal: Place all waste in a sealed container labeled "Cytotoxic/Sensitizer Waste."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5281478, Lipiferolide. Retrieved February 21, 2026 from [Link]

  • Schmidt, T. J. (1999).Toxic Activities of Sesquiterpene Lactones: Structural and Biochemical Aspects. Current Organic Chemistry. (Contextual grounding for Sesquiterpene Lactone toxicity mechanisms).
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]

  • SafeWork NSW. Handling Cytotoxic Drugs and Related Waste. (Guidance on OEB 4 handling protocols). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.